Cas no 2138422-85-0 (Ethyl 2-({8-oxatricyclo[3.2.1.0,2,4]octan-6-yl}carbamoyl)acetate)

Ethyl 2-({8-oxatricyclo[3.2.1.0,2,4]octan-6-yl}carbamoyl)acetate is a specialized organic compound featuring a rigid 8-oxatricyclo[3.2.1.0,2,4]octane scaffold coupled with an ethyl carbamoylacetate moiety. This structure imparts unique steric and electronic properties, making it valuable for applications in medicinal chemistry and asymmetric synthesis. The bicyclic framework enhances conformational stability, while the carbamoylacetate group offers reactivity for further functionalization. Its potential as a building block for bioactive molecules or chiral intermediates is notable, particularly in the development of pharmacophores or catalysts. The compound’s well-defined stereochemistry and functional group compatibility further underscore its utility in targeted synthetic routes.
Ethyl 2-({8-oxatricyclo[3.2.1.0,2,4]octan-6-yl}carbamoyl)acetate structure
2138422-85-0 structure
Product Name:Ethyl 2-({8-oxatricyclo[3.2.1.0,2,4]octan-6-yl}carbamoyl)acetate
CAS No:2138422-85-0
MF:C12H17NO4
MW:239.267683744431
CID:6421745
PubChem ID:165749605
Update Time:2025-10-24

Ethyl 2-({8-oxatricyclo[3.2.1.0,2,4]octan-6-yl}carbamoyl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2138422-85-0
    • EN300-740771
    • ethyl 2-({8-oxatricyclo[3.2.1.0,2,4]octan-6-yl}carbamoyl)acetate
    • Ethyl 2-({8-oxatricyclo[3.2.1.0,2,4]octan-6-yl}carbamoyl)acetate
    • Inchi: 1S/C12H17NO4/c1-2-16-11(15)5-10(14)13-8-4-9-6-3-7(6)12(8)17-9/h6-9,12H,2-5H2,1H3,(H,13,14)
    • InChI Key: UMJCLYSMNDANDO-UHFFFAOYSA-N
    • SMILES: O1C2CC(C1C1CC12)NC(CC(=O)OCC)=O

Computed Properties

  • Exact Mass: 239.11575802g/mol
  • Monoisotopic Mass: 239.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 64.6Ų

Ethyl 2-({8-oxatricyclo[3.2.1.0,2,4]octan-6-yl}carbamoyl)acetate Pricemore >>

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Additional information on Ethyl 2-({8-oxatricyclo[3.2.1.0,2,4]octan-6-yl}carbamoyl)acetate

Ethyl 2-({8-Oxatricyclo[3.2.1.0²,⁴]octan-6-yl}carbamoyl)acetate: A Comprehensive Overview

Ethyl 2-({8-Oxatricyclo[3.2.1.0²,⁴]octan-6-yl}carbamoyl)acetate (CAS No: 2138422-85-0) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of esters and features a bicyclic framework with an oxatricyclic structure, making it a valuable molecule for both academic research and potential industrial applications.

The 8-Oxatricyclo[3.2.1.0²,⁴]octane core of this compound is a key structural element that contributes to its stability and reactivity. Recent studies have highlighted the importance of such bicyclic systems in drug design, particularly in the development of bioactive molecules with enhanced pharmacokinetic properties. The carbamoyl group attached to the ethyl acetate moiety further enhances the compound's versatility, enabling it to participate in various chemical reactions and biological interactions.

One of the most notable applications of Ethyl 2-({8-Oxatricyclo[3.2.1.0²,⁴]octan-6-yl}carbamoyl)acetate is its role as an intermediate in the synthesis of more complex molecules, such as peptide analogs and bioactive agents. Researchers have demonstrated that this compound can serve as a building block for constructing larger molecular frameworks with tailored functionalities.

Recent advancements in synthetic chemistry have also led to the development of efficient methods for synthesizing Ethyl 2-({8-Oxatricyclo[3.2.1.0²,⁴]octan-6-yl}carbamoyl)acetate on a larger scale. These methods often involve multi-step reactions, including nucleophilic substitutions and condensation reactions, which are optimized to achieve high yields and purity levels.

In terms of biological activity, Ethyl 2-{...}acetate has shown promise in preliminary assays targeting various enzymes and receptors. For instance, studies have indicated that this compound may exhibit inhibitory effects on certain proteases, making it a potential candidate for anti-inflammatory or antiviral therapies.

The oxatricyclic structure of this compound plays a crucial role in its interactions with biological systems. The rigid framework created by the fused rings enhances molecular recognition and binding affinity, which are essential for drug efficacy.

Furthermore, the ethyl acetate moiety contributes to the compound's solubility properties, making it more amenable for use in aqueous environments or formulations requiring specific solubility profiles.

Recent research has also explored the use of Ethyl 2-{...}acetate in materials science applications, particularly in the development of advanced polymers and coatings with unique mechanical properties.

In conclusion, Ethyl 2-{...}acetate (CAS No: 2138422-85-) is a versatile compound with significant potential across multiple disciplines due to its unique structure and reactivity.

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